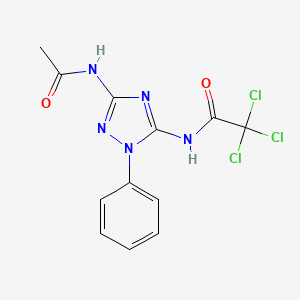
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- is a heterocyclic organic compound that features an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to form oxazolines, which can then be further modified to introduce the phenylethenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can modify the oxazole ring or the phenylethenyl group.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenylethenyl group.
Aplicaciones Científicas De Investigación
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism by which Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenylethenyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: Similar in structure but lacks the phenylethenyl group.
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: Contains a methoxyphenyl group instead of a phenylethenyl group.
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-thienyl)-: Features a thienyl group instead of a phenylethenyl group.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other oxazole derivatives and contributes to its specific reactivity and biological activities.
Propiedades
Número CAS |
61025-23-8 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-[(E)-2-phenylethenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8+ |
Clave InChI |
IVCSIAZWAKWKDI-CMDGGOBGSA-N |
SMILES isomérico |
CC1(COC(=N1)/C=C/C2=CC=CC=C2)C |
SMILES canónico |
CC1(COC(=N1)C=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
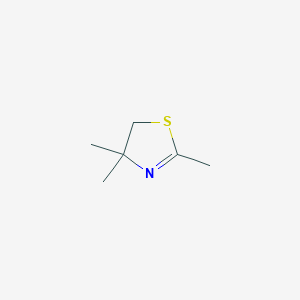


![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
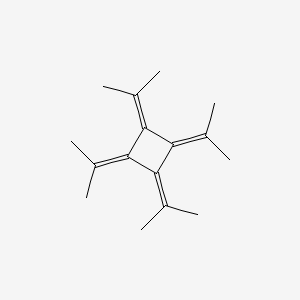
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)

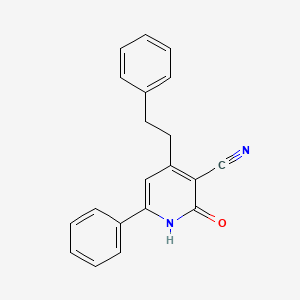
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)
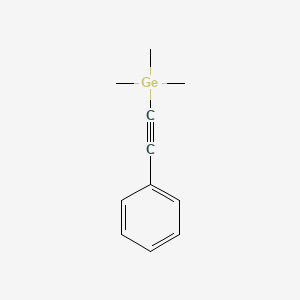
![4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14158056.png)
